(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid
Overview
Description
The compound is an amino acid derivative, given the presence of the “amino” and “acid” components in its name. Amino acids are organic compounds composed of amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain specific to each amino acid .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of amino acid derivatives often involves reactions such as amide bond formation, protection and deprotection of functional groups, and various other organic transformations .Scientific Research Applications
Hydroxy Acids in Dermatologic Applications
Hydroxy acids are a class of compounds widely utilized in cosmetic and therapeutic formulations for their beneficial effects on the skin. These include α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids. Their applications span cosmetic enhancements to therapeutic interventions for photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The review emphasizes the importance of safety evaluations, especially concerning prolonged sun-exposed skin use, and calls for further elucidation of their biological mechanisms (Kornhauser, Coelho, & Hearing, 2010).
Parabens in Aquatic Environments
Parabens, widely used as preservatives, have been the focus of research regarding their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, parabens persist in low concentrations in effluents and surface waters. This review discusses their biodegradability, ubiquity, and the formation of chlorinated by-products, highlighting the need for further studies on their toxicity (Haman et al., 2015).
Gallic Acid's Anti-inflammatory Properties
Gallic acid (GA) is highlighted for its potent anti-inflammatory properties. GA's pharmacokinetics, toxicity, and mechanisms of action, particularly involving MAPK and NF-κB signaling pathways, are discussed in detail. The review underscores GA's potential as a candidate for treating inflammation-related diseases, providing a theoretical basis for its clinical application (Bai et al., 2020).
properties
IUPAC Name |
(2R)-2-amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXJURSCCVBKRF-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C(=O)NO1)C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017549 | |
Record name | (2R)-2-Amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83654-14-2 | |
Record name | (2R)-2-Amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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